molecular formula C22H20ClN3O3S B11430139 3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430139
M. Wt: 441.9 g/mol
InChI Key: ZCJBDEQKEOUWBR-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-hydroxyphenyl group, and a pyridothiadiazine core

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, typically starting with the preparation of the pyridothiadiazine core. The synthetic route may include the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridothiadiazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Ethoxy-Hydroxyphenyl Group:

    Formation of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or ether bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    3-(3-chlorophenyl)-8-(3-methoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound differs by the presence of a methoxy group instead of an ethoxy group.

    3-(3-chlorophenyl)-8-(3-ethoxy-4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound has a methoxy group instead of a hydroxy group.

    3-(3-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound has a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O3S/c1-2-29-20-8-14(6-7-19(20)27)17-10-21(28)26-12-25(13-30-22(26)18(17)11-24)16-5-3-4-15(23)9-16/h3-9,17,27H,2,10,12-13H2,1H3

InChI Key

ZCJBDEQKEOUWBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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